molecular formula C17H25NO3 B14362776 N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide CAS No. 90257-51-5

N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide

Cat. No.: B14362776
CAS No.: 90257-51-5
M. Wt: 291.4 g/mol
InChI Key: ADBABVNPKAPWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentanecarboxamide group attached to a phenyl ring substituted with diethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 3,4-diethoxy-5-methylbenzoic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with cyclopentylamine to yield the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide
  • N-(4-Fluorophenyl)cyclopentanecarboxamide
  • N,N-Dimethylcyclopentanecarboxamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

90257-51-5

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C17H25NO3/c1-4-20-15-11-14(10-12(3)16(15)21-5-2)18-17(19)13-8-6-7-9-13/h10-11,13H,4-9H2,1-3H3,(H,18,19)

InChI Key

ADBABVNPKAPWLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2CCCC2)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.